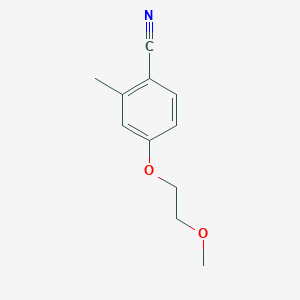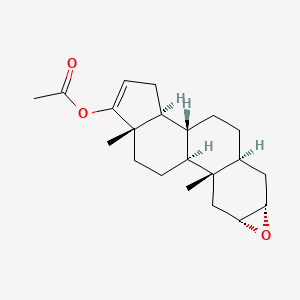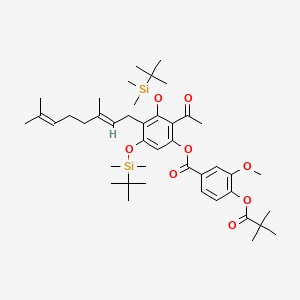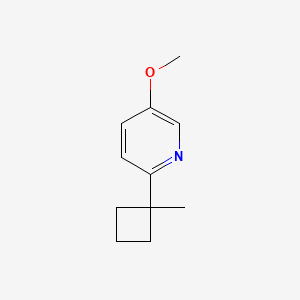
Tapentadol-d5 O-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tapentadol-d5 O-beta-D-Glucuronide is a deuterated form of Tapentadol O-beta-D-Glucuronide, which is a primary urinary metabolite of Tapentadol. Tapentadol is a centrally-acting synthetic analgesic used for pain management. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of Tapentadol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tapentadol-d5 O-beta-D-Glucuronide involves the glucuronidation of Tapentadol-d5. The reaction typically uses glucuronic acid derivatives under acidic or enzymatic conditions. The reaction is carried out in an organic solvent such as acetonitrile or water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced as a certified reference material for use in various analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tapentadol-d5 O-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include Tapentadol-d5, glucuronic acid, and various oxidized or reduced derivatives of Tapentadol-d5 .
Wissenschaftliche Forschungsanwendungen
Tapentadol-d5 O-beta-D-Glucuronide is widely used in scientific research, particularly in the fields of pharmacology, toxicology, and analytical chemistry. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Tapentadol.
Forensic Testing: Employed in the detection and quantification of Tapentadol in biological samples.
Clinical Toxicology: Used to monitor Tapentadol levels in patients undergoing pain management therapy.
Analytical Method Development: Serves as a standard for developing and validating analytical methods such as LC/MS and GC/MS
Wirkmechanismus
Tapentadol-d5 O-beta-D-Glucuronide exerts its effects through its parent compound, Tapentadol. Tapentadol acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake. This dual mechanism of action results in analgesic effects by modulating pain signals at both the spinal and supraspinal levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tapentadol O-beta-D-Glucuronide: The non-deuterated form of the compound.
Tapentadol: The parent compound with similar analgesic properties.
Other Glucuronides: Such as morphine-6-glucuronide and codeine-6-glucuronide, which are metabolites of other opioid analgesics
Uniqueness
Tapentadol-d5 O-beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical applications .
Eigenschaften
Molekularformel |
C20H31NO7 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(2S,3S,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15?,16-,17?,18-,20+/m0/s1/i1D3,5D2 |
InChI-Schlüssel |
CTYJDHSTNLOUMT-CQJLYTMGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


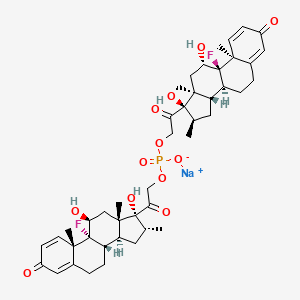
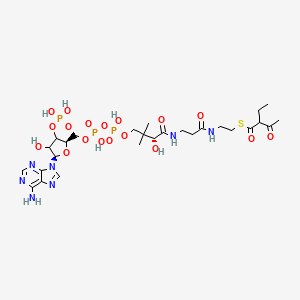
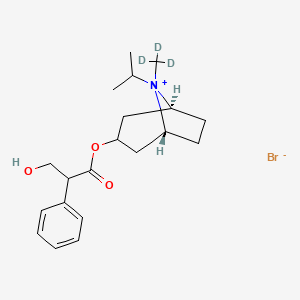
![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)

![(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13848405.png)
![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
